N-(4-(N-(2-methoxy-2-(o-tolyl)ethyl)sulfamoyl)phenyl)isobutyramide
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Overview
Description
This compound is known for its multifunctional properties, making it a subject of interest in scientific studies.
Preparation Methods
The synthesis of N-(4-(N-(2-methoxy-2-(o-tolyl)ethyl)sulfamoyl)phenyl)isobutyramide involves several steps. The synthetic routes typically include the reaction of 2-methoxy-2-(o-tolyl)ethylamine with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 4-isobutyrylphenylamine under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pH, and reaction time .
Chemical Reactions Analysis
N-(4-(N-(2-methoxy-2-(o-tolyl)ethyl)sulfamoyl)phenyl)isobutyramide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings . The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
N-(4-(N-(2-methoxy-2-(o-tolyl)ethyl)sulfamoyl)phenyl)isobutyramide has diverse scientific research applications:
Chemistry: It is used in the study of organic synthesis and reaction mechanisms.
Biology: The compound is utilized in biological assays to understand its effects on cellular processes.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(N-(2-methoxy-2-(o-tolyl)ethyl)sulfamoyl)phenyl)isobutyramide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-(4-(N-(2-methoxy-2-(o-tolyl)ethyl)sulfamoyl)phenyl)isobutyramide can be compared with other similar compounds, such as:
- N-(2-methoxy-2-(o-tolyl)ethyl)sulfonamide
- 4-isobutyrylphenylamine derivatives
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its multifunctional properties and potential for diverse scientific research applications.
Properties
IUPAC Name |
N-[4-[[2-methoxy-2-(2-methylphenyl)ethyl]sulfamoyl]phenyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-14(2)20(23)22-16-9-11-17(12-10-16)27(24,25)21-13-19(26-4)18-8-6-5-7-15(18)3/h5-12,14,19,21H,13H2,1-4H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFACCVKXYVGLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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